5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
Description
The compound “5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one” is a complex tricyclic heterocyclic molecule featuring fused oxa (oxygen), thia (sulfur), and aza (nitrogen) rings. Its structure includes a 3,4-dimethoxyphenyl ethenyl substituent, which may influence its electronic properties and biological interactions. The presence of methoxy groups may enhance lipophilicity, while the conjugated ethenyl group could contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-23-14-9-7-12(11-15(14)24-2)8-10-17-21-19-18(20(22)25-17)13-5-3-4-6-16(13)26-19/h7-11H,3-6H2,1-2H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPASSKIODTZLDY-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=C(C4=C(S3)CCCC4)C(=O)O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=C(C4=C(S3)CCCC4)C(=O)O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: The addition of the 3,4-dimethoxyphenyl group is achieved through a series of substitution reactions.
Final assembly: The final step involves the formation of the tricyclic structure through a series of cyclization and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Chemistry: Used as a model compound in studies of complex organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Observations :
- Unlike the tetracyclic compound in , the target lacks a dithia moiety but incorporates an oxa ring, which may alter electron distribution and solubility .
Pharmacological and Physicochemical Property Analysis
Table 2: Predicted Properties Based on Structural Analogs
Notes:
- The 3,4-dimethoxyphenyl group in the target compound likely increases logP compared to hydroxylated analogs, balancing membrane permeability and aqueous solubility .
- Analogous compounds in and exhibit diverse bioactivities, suggesting the target may interact with enzymes like kinases or hydrolases .
Computational Docking and QSAR Model Predictions
In silico studies provide critical insights:
- Chemical Space Docking : The tricyclic scaffold may exhibit strong docking scores for kinases (e.g., ROCK1) due to its rigid, heteroatom-rich structure, similar to enriched compounds in .
- QSAR Models : Structural similarity (Tanimoto coefficient ~65–70% vs. bioactive analogs) predicts moderate-to-high binding affinity for epigenetic targets like HDACs, as seen in .
- ADMET Predictions : The compound’s methoxy groups may reduce metabolic clearance compared to hydroxylated analogs, extending half-life .
Biological Activity
The compound 5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry and biological research. Its unique structure, which incorporates various functional groups, suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 361.4 g/mol. The IUPAC name highlights its intricate structure, which includes an azatricyclo framework and multiple functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O3S |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | This compound |
| Chemical Structure | Chemical Structure |
Anticancer Properties
Research indicates that compounds with similar structural features often exhibit anticancer properties. For instance, studies have shown that derivatives of dimethoxyphenyl compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies on related compounds have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action typically involves the disruption of mitochondrial function and the activation of caspase pathways leading to programmed cell death.
Antioxidant Activity
Compounds with methoxy groups are frequently associated with antioxidant properties. The presence of these groups in the compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Research Findings:
A study evaluating the antioxidant capacity of similar compounds found that those containing methoxy groups exhibited higher radical scavenging activity compared to their non-methoxylated counterparts. This suggests that the compound may also possess protective effects against oxidative damage in biological systems.
Anti-inflammatory Effects
The anti-inflammatory potential of compounds related to this structure has been explored in several studies. These compounds often modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Example Study:
In animal models, certain derivatives have shown a reduction in inflammation markers after treatment, indicating their potential use in managing inflammatory diseases.
The biological activity of This compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in various signaling pathways.
Proposed Mechanisms:
- Enzyme Inhibition: Compounds may inhibit key enzymes involved in cancer progression or inflammation.
- Receptor Modulation: Interaction with cellular receptors could alter signaling cascades that lead to reduced cell proliferation or increased apoptosis.
- Oxidative Stress Reduction: By scavenging free radicals, the compound may mitigate oxidative stress-related damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
